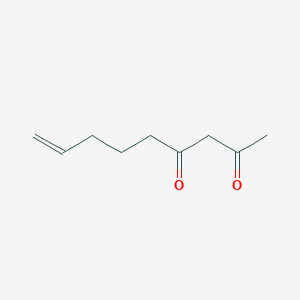

Non-8-ene-2,4-dione

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cholesterol Biotransformation and Medicinal Applications

Cholesterol biotransformation is a crucial industrial process that yields medically valuable products more efficiently than traditional synthesis methods. One fascinating application involves the use of Burkholderia cepacia to produce two key products: cholest-4-en-3-one and cholest-4-ene-3,6-dione. Here’s why they matter:

- Cholest-4-en-3-one : This compound exhibits excellent physiological effects, including anti-obesity properties and lipid metabolism improvement. It holds promise for therapeutic applications .

- Cholest-4-ene-3,6-dione : Known for its unique structure, this compound has potential applications in pharmaceuticals and other industries. Its synthesis via biotransformation offers a sustainable approach .

Neuroprotective Effects

Researchers have identified cholest-4-ene-3,6-dione as a novel neuroprotectant. In a rat model of cerebral ischemia (MCAO), it demonstrated anti-reactive oxygen species (ROS) and anti-reactive nitrogen species (RNS) effects, suggesting neuroprotective properties .

Designing New Molecules

The synthesis of isoindoline-1,3-dione derivatives has gained attention due to their diverse applications. While not directly related to 8-Nonene-2,4-dione , this field highlights the importance of designing novel molecules for various purposes .

Antiviral Nucleoside Analogues

Although not directly studied for 8-Nonene-2,4-dione , the design and synthesis of nucleoside analogues with a bicyclo[4.3.0]nonene carbobicyclic core show promise against respiratory syncytial virus (RSV) and other viruses .

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures, such as keto-enol tautomers, can undergo a proton-transfer equilibrium . This process might influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

For instance, compounds with a keto-enol structure have been implicated in steroid hormone biosynthesis

Result of Action

It’s worth noting that compounds with similar structures, such as keto-enol tautomers, can undergo a proton-transfer equilibrium , which might influence their molecular and cellular effects.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds, such as keto-enol tautomers, can be influenced by factors such as ph and temperature

Zukünftige Richtungen

The bicyclo[3.2.1]octane ring system, a common structural motif found in many terpenoid structures, remains a challenge for synthetic chemists to elaborate with appropriate regio- and stereo-selectivity . The elaboration of this structure has seen progress on the utilization of both old and newer methods to achieve the desired outcomes . This suggests potential future directions in the synthesis and analysis of compounds like Non-8-ene-2,4-dione.

Eigenschaften

IUPAC Name |

non-8-ene-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUPHLVECZVUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461857 | |

| Record name | 8-Nonene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Non-8-ene-2,4-dione | |

CAS RN |

91273-98-2 | |

| Record name | 8-Nonene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

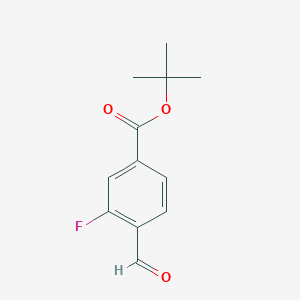

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)

![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)